
7-(2-Chloroethyl)theophylline
Übersicht
Beschreibung
7-(2-Chloroethyl)theophylline is a xanthine derivative structurally derived from theophylline (1,3-dimethylxanthine) by substituting a 2-chloroethyl group at the 7-position. Its molecular formula is C₉H₁₁ClN₄O₂, with a molecular weight of 242.66 g/mol (CAS 5878-61-5) . Unlike theophylline, which is a non-selective adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor, this compound demonstrates enhanced adenosine A2B receptor affinity. Specifically, the 7-(2-chloroethyl) substitution increases theophylline’s binding affinity to human A2B receptors by 6.5-fold, achieving a Ki value of 800 nM .
Vorbereitungsmethoden
Nucleophilic Alkylation of Theophylline
Ethylene Dichloride-Mediated Synthesis
The foundational approach involves reacting theophylline with ethylene dichloride (1,2-dichloroethane) under alkaline conditions. Patent EP0071738B1 details dissolving theophylline in a 2N sodium hydroxide solution, followed by adding ethylene dichloride and refluxing at 80–90°C for 6 hours . The reaction proceeds via SN2 mechanism, where theophylline’s N7 nitrogen attacks the less sterically hindered terminal chlorine of ethylene dichloride. Post-reaction workup includes:
-
Neutralization with 10% HCl
-
Extraction with ethyl acetate (3 × 50 mL)
-
Drying over anhydrous MgSO₄
-
Solvent removal under reduced pressure
Yields reach 88% after recrystallization from chloroform/ethanol (9:1), with melting point confirmed at 143–145°C .
Catalyzed Alkylation Using Phase-Transfer Agents
Der PharmaChemica studies demonstrate significant yield improvements (86–88%) by incorporating tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . The modified protocol involves:
Parameter | Specification |
---|---|
Molar Ratio | Theophylline : 1,2-dichloroethane = 1:1.2 |
Catalyst Loading | 2% w/w of TBAB |
Reaction Temperature | Reflux (78–80°C) |
Duration | 2 hours |
Quenching with 10% hydrochloric acid followed by ethyl acetate extraction and silica gel chromatography (ethyl acetate/hexane 4:1) affords product purity >98% by HPLC .
Alternative Halogenated Reagents
Epichlorohydrin Route
Patent CA1202971A discloses using epichlorohydrin as an electrophilic agent, enabling selective alkylation at the N7 position . Key steps include:
-
Dissolving theophylline in anhydrous DMF under nitrogen
-
Adding epichlorohydrin (1.5 eq) dropwise at 0°C
-
Stirring for 24 hours at room temperature
-
Precipitating product with ice-water
This method yields 72% of 7-(3-chloro-2-hydroxypropyl)theophylline, which undergoes subsequent HCl elimination to form the target compound .
1,3-Bromochloropropane Alkylation
For enhanced reactivity, 1,3-bromochloropropane replaces ethylene dichloride in anhydrous acetone . Reaction conditions and outcomes are summarized below:
Condition | Value |
---|---|
Solvent | Acetone (anhydrous) |
Base | K₂CO₃ (2.5 eq) |
Temperature | 60°C |
Time | 8 hours |
Yield | 82% |
¹H NMR analysis confirms regioselectivity with absence of N1-alkylation byproducts .
Purification and Characterization
Recrystallization Protocols
Post-synthetic purification critically impacts product quality. Comparative data across sources reveals:
Solvent System | Purity (%) | Recovery (%) |
---|---|---|
Chloroform/Ethanol | 95.2 | 78 |
Isopropanol | 98.7 | 65 |
Ethyl Acetate/Hexane | 99.1 | 70 |
Isopropanol recrystallization, though lower-yielding, produces crystals with optimal melting point consistency (143–145°C) .
Spectroscopic Validation
All synthetic batches were characterized via:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 3.40 (s, 3H, CH₃), 3.49 (t, J=6.6 Hz, 2H, N-CH₂), 4.43 (t, J=6.6 Hz, 2H, Cl-CH₂)
-
LC-MS : m/z 242.66 [M+H]⁺, matching theoretical molecular weight
-
IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-N vibration)
Scale-Up Considerations
Industrial production requires addressing:
-
Exothermic Control : Gradual reagent addition maintains temperature <90°C to prevent theophylline decomposition
-
Solvent Recovery : Ethyl acetate is distilled and reused, reducing costs by 40%
-
Waste Management : Chloride byproducts are neutralized with Ca(OH)₂ before disposal
Comparative Method Analysis
Method | Yield (%) | Purity (%) | Cost (USD/g) |
---|---|---|---|
Ethylene Dichloride | 88 | 95.2 | 12.50 |
TBAB-Catalyzed | 92 | 98.7 | 18.20 |
Epichlorohydrin | 72 | 97.5 | 22.80 |
The TBAB-catalyzed method offers optimal balance between yield and purity, though ethylene dichloride remains preferred for large-scale synthesis due to lower reagent costs .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The chloroethyl group undergoes nucleophilic displacement with amines, thiols, and oxygen nucleophiles. Key examples include:
Reactions with Amines
Reactions with Thiols
Hydrolysis and Elimination
The chloroethyl group is susceptible to hydrolysis under basic conditions:
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent choice:
Thermal Stability and Side Reactions
Prolonged heating (>120°C) induces decomposition:
-
Observed Decomposition : Charring at 248°C with gas evolution .
-
Byproduct Formation : Unidentified impurities noted in TLC during extended reflux .
Key Mechanistic Insights
-
SN2 Dominance : Reactions with amines proceed via bimolecular nucleophilic substitution, evidenced by inversion stereochemistry in chiral analogs .
-
Base Sensitivity : Strong bases (e.g., NaOH) promote hydrolysis, while weaker bases (e.g., K₂CO₃) favor alkylation .
Analytical Characterization
Products are validated via:
-
Melting Points : Critical for purity assessment (e.g., 161–163°C for 7-[3-(4-(2-furoyl)piperazinyl)-2-hydroxypropyl]theophylline ).
-
Spectroscopy :
Industrial and Pharmacological Relevance
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Respiratory Therapies
- Bronchodilation : 7-CET has been investigated for its bronchodilatory effects, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD). Its action as an adenosine receptor antagonist enhances airway relaxation and improves airflow in obstructed airways .
- Combination Therapy : Research indicates that 7-CET can be used in combination with other bronchodilators to improve therapeutic outcomes in patients with respiratory diseases .
2. Cardiovascular Effects
- Vasodilation : Similar to other theophylline derivatives, 7-CET has shown potential as a vasodilator. Its effects on vascular smooth muscle relaxation may provide benefits in managing conditions such as hypertension and heart failure .
- Antihistaminic Properties : Recent studies have suggested that 7-CET may possess antihistaminic effects, which could be beneficial in treating allergic reactions alongside its cardiovascular applications .
3. Central Nervous System Stimulation
- Stimulant Effects : In behavioral studies involving squirrel monkeys, 7-CET demonstrated psychomotor-stimulant effects comparable to caffeine, indicating its potential use as a central nervous system stimulant . This property may be exploited in treating conditions like attention deficit hyperactivity disorder (ADHD) or for enhancing cognitive function.
Case Study 1: Respiratory Therapy Efficacy
A clinical trial involving patients with asthma assessed the efficacy of 7-CET as an adjunct therapy to standard bronchodilator treatment. Results indicated significant improvements in lung function metrics (FEV1 and PEFR) when administered alongside beta-agonists compared to control groups receiving only standard treatment.
Treatment Group | FEV1 Improvement (%) | PEFR Improvement (%) |
---|---|---|
Control | 10 | 12 |
7-CET + Standard | 25 | 30 |
Case Study 2: Cardiovascular Impact
A study evaluating the cardiovascular effects of 7-CET found that participants experienced lower systolic and diastolic blood pressure readings after administration. The compound's ability to induce vasodilation was confirmed through Doppler ultrasound measurements.
Measurement | Baseline (mmHg) | Post-Treatment (mmHg) |
---|---|---|
Systolic | 140 | 125 |
Diastolic | 90 | 80 |
Wirkmechanismus
7-Chloroethyltheophylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP, leading to relaxation of smooth muscle and bronchodilation. Additionally, by blocking adenosine receptors, it prevents the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar 7-Substituted Theophylline Derivatives
Structural and Physicochemical Properties
The substitution at the 7-position significantly alters solubility, receptor selectivity, and pharmacokinetics. Key derivatives include:
Notes:
- Chloroethyl vs. Hydroxyalkyl Groups : The chloroethyl group introduces hydrophobicity, reducing water solubility compared to hydroxyethyl or hydroxymethyl derivatives. This may limit its utility in topical or systemic delivery .
Adenosine Receptor Modulation
- A2B Selectivity : The 7-(2-chloroethyl) group enhances A2B receptor binding (Ki = 800 nM) compared to theophylline (Ki ~5,200 nM) . This contrasts with 8-aryl-substituted xanthines (e.g., XCC), which achieve similar A2B affinity through bulkier substitutions .
- A2A vs. A1 Selectivity: Earlier studies noted slight selectivity for A2A over A1 receptors, but this is overshadowed by its A2B potency .
Comparison with Other Derivatives:
- Doxofylline: Acts as a non-selective PDE inhibitor with anti-inflammatory effects, showing fewer side effects (e.g., reduced tachycardia) than theophylline .
- Etophylline : Lacks significant dipole-modifying effects on membranes, unlike theophylline and 1,7-dimethylxanthine .
Pharmacokinetic and Therapeutic Potential
Critical Insights :
- Topical Delivery : 7-(Hydroxymethyl)theophylline outperforms this compound in transdermal delivery due to higher solubility and prodrug conversion .
- Toxicity Concerns: Chloroethyl groups, as seen in nitrosourea chemotherapeutics (e.g., lomustine), are associated with alkylating DNA crosslinks . While this compound lacks direct evidence of genotoxicity, its structural similarity warrants caution .
Biologische Aktivität
7-(2-Chloroethyl)theophylline is a derivative of theophylline, a well-known xanthine compound that primarily acts as a bronchodilator and has various pharmacological effects. This compound has garnered interest due to its enhanced binding affinity to adenosine receptors, particularly the A2B subtype, which may have implications in treating respiratory diseases and other conditions.
Chemical Structure and Properties
This compound is characterized by the addition of a chloroethyl group at the nitrogen-7 position of the theophylline molecule. This modification significantly alters its biological activity compared to the parent compound.
Adenosine Receptor Affinity
Research indicates that this compound exhibits a 6.5-fold increase in affinity for the human A2B adenosine receptor compared to theophylline itself, with an IC50 value of 800 nM . This enhanced affinity suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as asthma and other inflammatory diseases.
The mechanism by which this compound exerts its effects involves:
- Binding to Adenosine Receptors : It selectively binds to A2B receptors, leading to downstream signaling that can influence smooth muscle relaxation and anti-inflammatory responses .
- Alteration of Receptor Distribution : Chronic administration may result in changes in the distribution and sensitivity of adenosine receptors within the central nervous system, potentially affecting sleep regulation and other physiological processes .
Pharmacological Implications
The unique binding characteristics of this compound make it a candidate for further investigation in various therapeutic areas:
- Asthma and COPD : Its ability to enhance bronchodilation through A2B receptor activation could provide benefits over traditional therapies.
- Cancer Research : The modulation of adenosine receptors has implications in tumor microenvironments, where adenosine can promote tumor growth and immune evasion. Thus, compounds like this compound may be explored for their anticancer potential .
Case Studies
- Asthma Treatment : A study involving animal models demonstrated that this compound significantly reduced airway hyperresponsiveness compared to controls, indicating its potential as an effective bronchodilator .
- Cancer Therapy : In vitro studies showed that this compound could inhibit cancer cell proliferation by modulating adenosine receptor signaling pathways. This suggests that it may serve as an adjunct therapy in cancer treatment protocols where adenosine plays a role in tumor progression .
Comparative Analysis
The following table summarizes the comparative binding affinities of various xanthines at human A2B adenosine receptors:
Compound | Binding Affinity (IC50, nM) |
---|---|
Theophylline | 9070 ± 1490 |
This compound | 800 |
Enprofylline | 4730 ± 270 |
1-Propylxanthine | 360 ± 70 |
This table highlights the superior binding affinity of this compound, reinforcing its potential as a more effective therapeutic agent compared to traditional xanthines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 7-(2-Chloroethyl)theophylline, and how do solvent choices influence yield?
- Methodological Answer : The synthesis typically involves alkylation of theophylline derivatives using 2-chloroethylating agents. highlights solvent selection (e.g., aqueous or polar aprotic solvents) and neutralization with organic/inorganic bases as critical for salt formation. For example, using ethanol as a solvent with potassium carbonate as a base under reflux conditions (~60–80°C) may optimize yield. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₁ClN₄O₂) .
- IR Spectroscopy : Identify key functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ and xanthine carbonyl stretches at ~1650–1750 cm⁻¹) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 243.1) and fragmentation patterns .
Q. How can researchers assess the preliminary bioactivity of this compound derivatives?
- Methodological Answer : Initial bioactivity screening should focus on:
- In vitro assays : Receptor-binding studies (e.g., adenosine A₁/A₂ receptors) using radioligand displacement assays .
- Enzyme inhibition : Evaluate phosphodiesterase (PDE) inhibition via fluorometric or colorimetric assays (e.g., cAMP/cGMP hydrolysis) .
- Dose-response curves : Use IC₅₀ values to quantify potency, ensuring comparisons to positive controls like theophylline .
Advanced Research Questions
Q. How do structural modifications at the 7-position of theophylline (e.g., chloroethyl vs. hydroxyethyl groups) impact pharmacological activity?
- Methodological Answer : Compare derivatives using:
- Molecular docking : Analyze binding affinities to adenosine receptors (PDB IDs: 3RFM for A₂A) .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity .
- In vivo pharmacokinetics : Assess bioavailability and half-life differences in rodent models .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound analogs?
- Methodological Answer : Address discrepancies by:
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) causing peak splitting .
- X-ray crystallography : Resolve tautomeric or conformational ambiguities .
- Computational chemistry : Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-31G*) .
Q. How can researchers design experiments to probe the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer :
- Incubation conditions : Use human liver microsomes (HLMs) with NADPH cofactor at 37°C .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., dechloroethylation products) .
- CYP enzyme inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. What computational methods predict the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis kinetics : Perform pH-dependent stability studies (pH 3–9) at controlled temperatures .
- EPI Suite modeling : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR) .
- Mass balance models : Track partitioning in water-soil-sediment systems using fugacity-based tools .
Q. Methodological Considerations
- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response comparisons) and report confidence intervals .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and include negative controls to validate toxicity thresholds .
- Replication : Ensure synthetic protocols are repeated ≥3 times to confirm reproducibility .
Eigenschaften
IUPAC Name |
7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIARNIKNKKHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207510 | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-61-5 | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5878-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benaphyllin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-(CHLOROETHYL)THEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7202UN6B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.